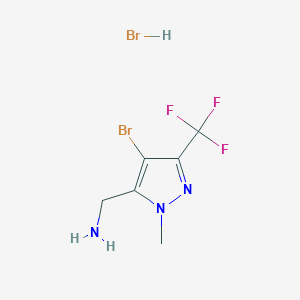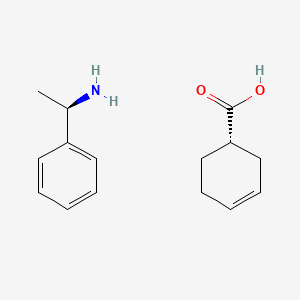![molecular formula C9H24Cl3N3 B2683884 [3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride CAS No. 2416218-54-5](/img/structure/B2683884.png)
[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is a chemical compound with the molecular formula C9H24Cl3N3. It is used in various applications, including as a raw material for the manufacture of numerous chemical products such as polymers, paints, adhesives, and as an epoxy hardener .
Molecular Structure Analysis
The molecular structure of “[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is represented by the InChI code: 1S/C9H21N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h7-9H,1-6,10-12H2;3*1H/t7-,8+,9-;;; .Physical And Chemical Properties Analysis
“[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is a colorless, transparent liquid with an amine odor . It is soluble in water and alcohol . The compound has a molecular weight of 280.67 . It is stored at room temperature and is a powder in its physical form .Applications De Recherche Scientifique
Synthesis of Enantiomerically Pure Compounds : A study explored the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, potentially useful as inhibitors of HIV. This involves a series of chemical transformations starting from racemic trans-4,5-bis(methoxycarbonyl)cyclohexene. Although the synthesized compounds did not show activity against HIV, the process demonstrates the utility of cyclohexyl-based compounds in synthesizing enantiomerically pure substances, which could have applications in drug development (Åsa Rosenquist Å et al., 1996).
Development of Organosoluble Polyimides : Another research focused on the synthesis of organosoluble polyimides using aromatic diamines with cyclohexane cardo groups. These polyimides exhibited excellent solubility in various organic solvents and showed good mechanical properties and thermal stability. Such materials could be significant in the development of high-performance plastics and coatings (Chin‐Ping Yang et al., 2004).
Biodegradation of Pollutants : A study on the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) with municipal anaerobic sludge identified methylenedinitramine and bis(hydroxymethyl)nitramine as degradation products. This research highlights the potential role of cyclohexyl-related compounds in environmental remediation, particularly in the biodegradation of hazardous substances (J. Hawari et al., 2000).
Corrosion Inhibition : Research into corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in hydrochloric acid medium revealed that this compound effectively inhibits acidic corrosion. This suggests the potential application of cyclohexyl-based compounds in the field of corrosion inhibition and material protection (F. Bentiss et al., 2009).
Safety and Hazards
“[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
[3,5-bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h7-9H,1-6,10-12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUISPPJZQHGODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1CN)CN)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)
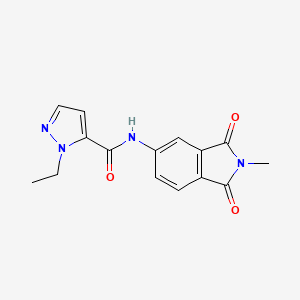
![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
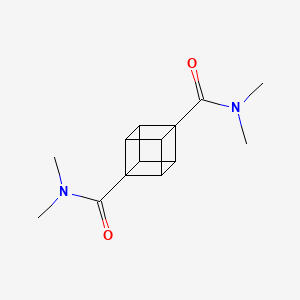
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)
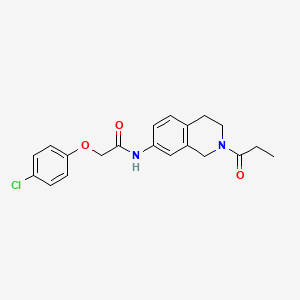
![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)
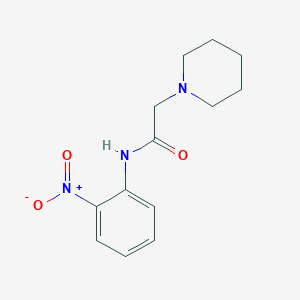
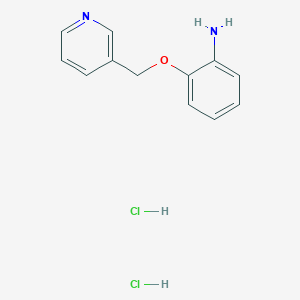
![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)
